molecular formula C31H33N3O3S B2604230 N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113139-18-6

N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2604230
CAS No.: 1113139-18-6
M. Wt: 527.68
InChI Key: SWSYJMYZQAVWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • A sulfanyl (-S-) bridge at position 2, linked to a 2-(4-methylphenyl)-2-oxoethyl group.
  • A 3-[(4-methylphenyl)methyl] substituent at position 2.
  • A 7-carboxamide group functionalized with a 3-methylbutyl chain. The presence of aromatic methyl groups and a sulfanyl bridge may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O3S/c1-20(2)15-16-32-29(36)25-13-14-26-27(17-25)33-31(38-19-28(35)24-11-7-22(4)8-12-24)34(30(26)37)18-23-9-5-21(3)6-10-23/h5-14,17,20H,15-16,18-19H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSYJMYZQAVWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC(C)C)N=C2SCC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide , also known by its ChemDiv ID F067-1352, belongs to the class of quinazoline derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by recent research findings and case studies.

Molecular Formula

  • C : 28
  • H : 35
  • N : 3
  • O : 3
  • S : 1

IUPAC Name

The IUPAC name for this compound is N3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-34-dihydroquinazoline-7-carboxamide.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain quinazoline compounds demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these compounds .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Mycobacterium tuberculosis40

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. A study focused on the mechanism of action of similar compounds showed that they could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The potential for N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide to inhibit tumor growth is under investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline compounds are attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that these compounds can downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

Study on Antimicrobial Efficacy

In a recent case study, a series of quinazoline derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications in the side chains significantly affected the antimicrobial potency, with specific configurations yielding MIC values as low as 20 µg/mL against resistant strains .

Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation and survival. Quinazolines are often investigated for their ability to inhibit kinases involved in tumor growth.
    • Case Studies : Research indicates that similar compounds have shown efficacy against various cancer types, including non-small-cell lung carcinoma and ovarian cancer, by acting as alkylating agents that modify DNA and inhibit tumor growth .
  • Antimicrobial Properties
    • Potential Effects : Compounds with similar structural motifs have demonstrated antimicrobial activity. The presence of sulfur in the structure may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
    • Research Findings : Studies have highlighted the role of quinazoline derivatives in exhibiting antibacterial effects against resistant strains of bacteria, suggesting that this compound could be further explored in this context.

Biochemical Applications

  • Enzyme Inhibition
    • Target Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to oxidative stress or inflammation.
    • Experimental Evidence : Preliminary assays using similar compounds have shown promising results in inhibiting key enzymes associated with inflammatory responses, which could lead to therapeutic applications in treating chronic inflammatory diseases.

Research and Development

  • Drug Development
    • Synthetic Pathways : The synthesis of this compound involves multi-step reactions starting from simpler precursors, making it a candidate for further optimization in drug development processes.
    • Pharmaceutical Formulations : Ongoing research aims to develop formulations that enhance bioavailability and reduce side effects, which is critical for advancing this compound into clinical trials.
  • Screening Libraries
    • Chemical Libraries : This compound is part of chemical libraries used for high-throughput screening in drug discovery programs. Its unique structure makes it a valuable candidate for identifying new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3,4-dihydroquinazolin-4-one 2-[(4-methylphenyl)ketoethyl]sulfanyl; 3-(4-methylbenzyl); 7-carboxamide (3-methylbutyl) ~505 (estimated) High lipophilicity due to dual 4-methylphenyl groups; potential for kinase inhibition .
F067-0242 (3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide) 3,4-dihydroquinazolin-4-one 2-[(4-methoxyphenyl)ketoethyl]sulfanyl; 3-(2-methoxyethyl) ~521 (estimated) Methoxy groups enhance solubility; reduced steric hindrance compared to methyl.
477329-16-1 (2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide) 3,4-dihydroquinazolin-4-one 2-sulfanylacetamide; 3-(4-chlorophenyl); 4-sulfamoylphenyl ~488 (estimated) Chlorophenyl and sulfamoyl groups increase polarity; potential antibacterial activity.
13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) Hydrazinylidene-cyanoacetamide 4-methylphenyl hydrazine; sulfamoylphenyl 357.38 Non-quinazoline but shares sulfamoyl and methylphenyl motifs; used in dye synthesis.

Key Findings and Analysis:

Structural Flexibility and Bioactivity: The target compound and F067-0242 () share a quinazoline core but differ in substituents. The replacement of 4-methylphenyl with 4-methoxyphenyl in F067-0242 introduces a polar methoxy group, which may improve aqueous solubility but reduce membrane permeability compared to the methyl group . 477329-16-1 () replaces the 3-methylbenzyl group with a 4-chlorophenyl moiety and adds a sulfamoylphenyl acetamide.

Synthetic Pathways: The target compound’s sulfanyl bridge and carboxamide group suggest synthesis via nucleophilic substitution and amide coupling, similar to methods described for hydrazinylidene derivatives in .

Electronic and Steric Effects :

  • The 3-methylbutyl chain in the target compound introduces steric bulk, which may hinder rotational freedom and enhance binding specificity. This contrasts with F067-0242 ’s smaller 2-methoxyethyl group, which likely increases conformational flexibility .
  • The 4-methylphenyl groups in the target compound contribute to π-π stacking interactions, a feature absent in 477329-16-1 ’s chlorophenyl-sulfamoyl system .

Potential Applications: The target compound’s structural similarity to kinase inhibitors (e.g., gefitinib) suggests possible anticancer applications, whereas 477329-16-1’s sulfamoyl group aligns with antimicrobial sulfonamide drugs . F067-0242’s methoxy groups may favor central nervous system (CNS) penetration, making it a candidate for neuroinflammatory targets .

Q & A

Basic: What are the established synthetic routes for this quinazoline derivative?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the 3,4-dihydroquinazolin-4-one core. Key steps include:

  • Cyclization : Condensation of anthranilic acid derivatives with urea or thiourea analogs under acidic or thermal conditions to form the quinazoline ring.
  • Thioether linkage introduction : Reaction of a halogenated intermediate (e.g., bromo or chloro derivative) with 2-(4-methylphenyl)-2-oxoethyl thiol via nucleophilic substitution.
  • Carboxamide functionalization : Coupling the quinazoline carboxylic acid with 3-methylbutylamine using carbodiimide-based reagents (e.g., EDC/HOBt).
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. For optimized yields, Pd-catalyzed reductive cyclization (as in ) or microwave-assisted synthesis may be explored .

Basic: How is the structural identity of this compound validated?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks. Aromatic protons in the quinazoline ring appear at δ 7.5–8.5 ppm, while thioether and carboxamide groups show distinct shifts (e.g., S-CH2 at δ 3.5–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+ or [M–H]–) and fragment patterns.
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between the quinazoline and 4-methylphenyl groups can be measured to assess planarity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2, Pd/C) for reductive steps ( ) or Lewis acids (e.g., ZnCl2) for cyclization.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to enhance solubility of intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Post-reaction analysis via HPLC or GC-MS identifies impurities for iterative refinement .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign overlapping proton signals and correlate 1H-13C connectivity. For example, HMBC can confirm the thioether linkage by correlating S-CH2 protons with the quinazoline carbonyl carbon.
  • Dynamic NMR (DNMR) : Investigate temperature-dependent splitting to identify conformational exchange (e.g., restricted rotation in carboxamide groups).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Software like Gaussian or ADF can simulate spectra for validation .

Basic: What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock solution), followed by dilution in aqueous buffers (PBS, pH 7.4) or organic-aqueous mixtures (acetonitrile/water). Use UV-Vis spectrophotometry to quantify solubility limits.
  • Stability Assessment : Incubate the compound in DMSO, ethanol, and PBS at 25°C and 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Acidic/basic conditions (pH 2–9) may accelerate hydrolysis of the carboxamide group .

Advanced: What methodologies are recommended for evaluating bioactivity and mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase, kinase assays) to screen for target engagement. IC50 values are derived from dose-response curves (log[inhibitor] vs. % activity).
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and primary cells. For mechanistic studies, employ siRNA knockdown or CRISPR-Cas9 to validate target pathways.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., quinazoline binding to ATP pockets) using software like GROMACS or AMBER. Free energy calculations (MM-PBSA) predict binding affinities .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., 4-methylphenyl to 4-fluorophenyl) and evaluate changes in potency.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., quinazoline carbonyl) and hydrophobic regions.
  • 3D-QSAR : Apply CoMFA or CoMSIA to correlate spatial/electronic properties with activity data. Validate models with leave-one-out cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.